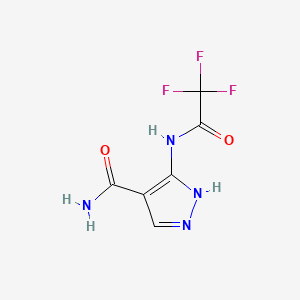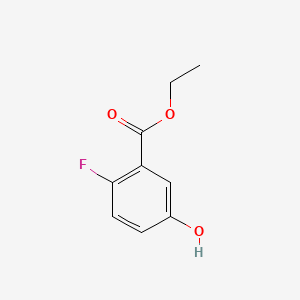
3-(4-Bromo-3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-nitrophenyl)propanoic acid: is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the following steps:
-
Bromination: : The starting material, 3-nitrophenylpropanoic acid, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position relative to the nitro group.
-
Nitration: : Alternatively, the compound can be synthesized by first nitrating 4-bromophenylpropanoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction introduces the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) through nucleophilic aromatic substitution reactions.
-
Esterification: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂), alkyl halides.
Catalysts: Sulfuric acid (H₂SO₄) for esterification.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenylpropanoic Acids: Formed by nucleophilic substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
科学的研究の応用
3-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)propanoic acid depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Bromine Atom: Can participate in substitution reactions, modifying the compound’s interaction with molecular targets.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-(4-Bromo-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
4-Bromo-3-nitrobenzoic acid: Contains a benzoic acid moiety instead of propanoic acid.
3-(4-Bromo-3-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
- The presence of both bromine and nitro groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
- The propanoic acid moiety offers different steric and electronic properties compared to acetic or benzoic acid derivatives, influencing its reactivity and applications.
特性
IUPAC Name |
3-(4-bromo-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFASGZVCFKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671924 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211311-93-1 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)







